Arachidonoyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arachidonoyl chloride is a derivative of arachidonic acid. It has been used as an intermediate in the synthesis of arachidonic acid derivatives.

作用机制

Target of Action

Arachidonoyl chloride is a derivative of arachidonic acid . It is primarily involved in the endocannabinoid system, where it interacts with various receptors, including the cannabinoid receptors .

Mode of Action

This compound’s interaction with its targets results in various changes. For instance, it plays a role in the synthesis of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), two major endogenous agonists of the cannabinoid receptors . These molecules are engaged in different forms of synaptic plasticity and take part in different behavioral functions .

Biochemical Pathways

This compound is involved in the biosynthesis of endocannabinoids. The metabolic pathways of these endocannabinoids are completely different. For instance, 2-AG is mostly produced from inositol phospholipids via diacylglycerol by phospholipase C and diacylglycerol lipase and then degraded by monoacylglycerol lipase . On the other hand, anandamide is concomitantly produced with larger amounts of other N-acylethanolamines via N-acyl-phosphatidylethanolamines (NAPEs) .

Pharmacokinetics

It is known that anandamide and 2-ag, which are synthesized from this compound, are both synthesized on demand and have a short-lived transmission .

Result of Action

The molecular and cellular effects of this compound’s action are primarily mediated through its role in the synthesis of endocannabinoids. These endocannabinoids have various effects, including the resolution of acute pain, analgesic benefit to neuropathic, gastrointestinal, inflammatory, and chemotherapy-induced pain .

生化分析

Biochemical Properties

Arachidonoyl chloride interacts with various enzymes, proteins, and other biomolecules. It is used in biological studies for receptor binding and enzyme activities . It is a chemical compound that belongs to the group of amides . The carbonyl chloride group readily reacts with various nucleophiles, enabling efficient and controlled conjugation of bioactive molecules .

Cellular Effects

This compound plays a significant role in cellular processes. It has been used as an intermediate in the synthesis of arachidonic acid derivatives . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been shown to be involved in the activation of the human 5-lipoxygenase molecular mechanism of arachidonic acid . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is known that arachidonic acid, from which this compound is derived, is converted into eicosanoids that promote inflammation, blood clotting, and vasoconstriction, and epoxyeicosatrienoic (EET), which have vasodilatory and anti-inflammatory effects .

生物活性

Arachidonoyl chloride, a derivative of arachidonic acid, is a significant compound in biological research due to its involvement in various biochemical pathways and its role as a precursor for endocannabinoids. This article delves into the biological activity of this compound, exploring its mechanisms of action, cellular effects, and implications in health and disease.

Target of Action

this compound primarily interacts with enzymes and proteins involved in the synthesis of endocannabinoids, specifically anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These compounds are crucial agonists for cannabinoid receptors, which play significant roles in various physiological processes including pain modulation, appetite regulation, and inflammation.

Biochemical Pathways

The compound is integral to the biosynthesis of endocannabinoids. For instance, 2-AG is synthesized from diacylglycerol via phospholipase C and diacylglycerol lipase, while AEA is produced through the action of N-acylphosphatidylethanolamine-specific phospholipase D. Both endocannabinoids are rapidly degraded by enzymes such as monoacylglycerol lipase (for 2-AG) and fatty acid amide hydrolase (for AEA), indicating their short-lived nature in physiological contexts.

Cellular Effects

Role in Cellular Processes

this compound has been shown to influence various cellular processes by modulating receptor activity and enzyme functions. It acts as an intermediate in synthesizing arachidonic acid derivatives, which are essential for producing eicosanoids—bioactive lipids that mediate inflammatory responses and other physiological functions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is synthesized on demand within cells, leading to rapid changes in signaling pathways. Its metabolites, AEA and 2-AG, exhibit short half-lives, necessitating precise regulation for effective physiological responses.

Case Studies

-

Endocannabinoid Signaling

A study highlighted the role of N-arachidonoylethanolamide (AEA) in energy balance regulation among dairy cows. The administration of AEA increased plasma triglyceride concentrations without affecting body weight or feed intake during early lactation, suggesting its potential role in lipid metabolism . -

Lipid Metabolism

Research on Lpcat3 demonstrated that this enzyme is crucial for incorporating arachidonic acid into membrane phospholipids. The absence of Lpcat3 led to significant reductions in arachidonoyl phospholipid species, impacting lipid transport and lipoprotein production. This finding underscores the importance of arachidonoyl derivatives in maintaining lipid homeostasis . -

Neurotransmission Modulation

This compound has also been implicated in modulating acetylcholine signaling through its derivative, arachidonoylcholine. This compound was shown to inhibit acetylcholine receptors and cholinesterases, suggesting a role as an endogenous modulator within the nervous system .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Endocannabinoid Synthesis | Precursor for AEA and 2-AG; involved in pain modulation and appetite regulation |

| Inflammatory Response | Produces eicosanoids that mediate inflammation and vascular responses |

| Lipid Metabolism Regulation | Influences triglyceride synthesis and lipid transport through incorporation into phospholipids |

| Neurotransmitter Modulation | Acts as an inhibitor of acetylcholine receptors; influences synaptic transmission |

属性

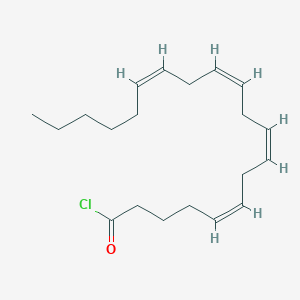

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBLHFFUSJRJQO-DOFZRALJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。